N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(2-ethylbutyl)piperazin-1-yl]acetamide
Overview
Description
N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(2-ethylbutyl)piperazin-1-yl]acetamide: is a complex organic compound that belongs to the class of benzothiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(2-ethylbutyl)piperazin-1-yl]acetamide typically involves multiple steps:
Formation of Benzothiadiazole Core: The benzothiadiazole core can be synthesized from o-phenylenediamine by reacting it with thionyl chloride in the presence of pyridine.
Introduction of Piperazine Moiety: The piperazine moiety is introduced through a nucleophilic substitution reaction, where the benzothiadiazole derivative reacts with 1-(2-ethylbutyl)piperazine under controlled conditions.
Acetylation: The final step involves the acetylation of the piperazine derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety.
Reduction: Reduction reactions can convert the benzothiadiazole core back to its precursor, o-phenylenediamine.
Substitution: The compound can participate in various substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using bromine or chlorine, while nitration typically involves nitric acid.
Major Products
Oxidation: Oxidized derivatives of the piperazine moiety.
Reduction: o-Phenylenediamine derivatives.
Substitution: Halogenated or nitrated benzothiadiazole derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Material Science: Incorporated into polymers and other materials for electronic applications.
Biology
Biological Probes: Utilized in the development of fluorescent probes for biological imaging.
Medicine
Drug Development: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry
Electronic Devices: Used in the fabrication of organic light-emitting diodes and solar cells.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. The benzothiadiazole core is known for its strong electron-withdrawing properties, which can influence the electronic properties of the molecules it interacts with. This makes it useful in applications like organic electronics and biological imaging .
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: A simpler derivative with similar electronic properties.
4-Amino-2,1,3-benzothiadiazole: Known for its use in fluorescent dyes.
2,1,3-Benzothiadiazol-4-yl isocyanate: Used in organic synthesis.
Uniqueness
N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(2-ethylbutyl)piperazin-1-yl]acetamide is unique due to the presence of the piperazine moiety, which enhances its solubility and potential biological activity. This makes it more versatile compared to simpler benzothiadiazole derivatives .
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(2-ethylbutyl)piperazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5OS/c1-3-14(4-2)12-22-8-10-23(11-9-22)13-17(24)19-15-6-5-7-16-18(15)21-25-20-16/h5-7,14H,3-4,8-13H2,1-2H3,(H,19,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJIDJUFKSDSKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN1CCN(CC1)CC(=O)NC2=CC=CC3=NSN=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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